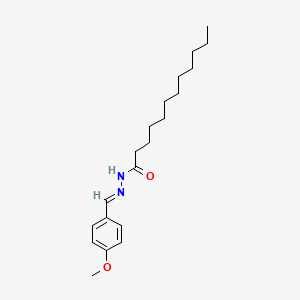![molecular formula C23H19N3O7 B11985413 2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11985413.png)
2-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C23H19N3O7. It is known for its unique structure, which includes both methoxy and nitrobenzoyl groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE include:
- 2-METHOXY-4-(2-(4-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(4-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(3-METHYLBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
- 2-METHOXY-4-(2-(4-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 3-BROMOBENZOATE
These compounds share similar structural features but differ in the substituents attached to the benzoyl and benzoate groups. The unique combination of methoxy and nitrobenzoyl groups in 2-METHOXY-4-(2-(3-NITROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H19N3O7 |
|---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19N3O7/c1-31-19-9-7-16(8-10-19)23(28)33-20-11-6-15(12-21(20)32-2)14-24-25-22(27)17-4-3-5-18(13-17)26(29)30/h3-14H,1-2H3,(H,25,27)/b24-14+ |
InChI-Schlüssel |
IVMDHVMIHDZWFO-ZVHZXABRSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![2-{4-[(2-Bromo-benzoyl)-hydrazonomethyl]-phenoxy}-N-phenyl-acetamide](/img/structure/B11985343.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11985347.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985353.png)
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)
![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11985355.png)

![[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate](/img/structure/B11985368.png)

![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985375.png)
![2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile](/img/structure/B11985382.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11985408.png)
